molecular formula C12H18N2O B13186046 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide

Cat. No.: B13186046
M. Wt: 206.28 g/mol
InChI Key: FSVUPSDLNJYPLG-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a methylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide typically involves the reaction of 3-methylbenzylamine with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methylphenyl)-N-(propan-2-YL)acetamide
  • 2-Amino-2-(3-chlorophenyl)-N-(propan-2-YL)acetamide
  • 2-Amino-2-(3-methylphenyl)-N-(ethyl)acetamide

Uniqueness

2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the isopropyl group in the acetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-2-(3-methylphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H18N2O/c1-8(2)14-12(15)11(13)10-6-4-5-9(3)7-10/h4-8,11H,13H2,1-3H3,(H,14,15)

InChI Key

FSVUPSDLNJYPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)NC(C)C)N

Origin of Product

United States

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